molecular formula C10H11N3O3 B2590322 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018166-21-6

6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2590322
CAS No.: 1018166-21-6
M. Wt: 221.216
InChI Key: WTBUUSQZMAITEG-UHFFFAOYSA-N
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Description

6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1018166-21-6) is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core fused with a ketone and a carboxylic acid group. The compound’s structure includes a propyl substituent at position 2, which influences its physicochemical properties, such as solubility and lipophilicity .

Properties

IUPAC Name

6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-3-13-5-7-6(10(15)16)4-8(14)11-9(7)12-13/h4-5H,2-3H2,1H3,(H,15,16)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUUSQZMAITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolopyridine core .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Table 1: Summary of Chemical Reactions

Reaction TypeDescription
OxidationCan be oxidized using potassium permanganate or hydrogen peroxide to form oxo derivatives.
ReductionReducing agents like sodium borohydride can convert it into reduced derivatives such as alcohols or amines.
SubstitutionFunctional groups on the pyrazole or pyridine rings can be replaced with other groups.

Biological Applications

The compound is under investigation for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and influence cellular signaling pathways.

Case Study: Enzyme Inhibition
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds demonstrate significant inhibitory effects on various kinases involved in cell proliferation and survival. For instance, studies have shown that modifications to the 6-oxo position enhance binding affinity to target enzymes, leading to increased antiproliferative activity in cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as a therapeutic agent due to its diverse biological activities. Its structural framework is conducive for the development of new pharmaceuticals targeting various diseases.

Table 2: Biological Activities of Related Compounds

Compound TypeActivityReference
Tyrosine Kinase InhibitorsAnticancer activity
Antimicrobial AgentsBacteriostatic properties against Gram-positive bacteria
Antiviral CompoundsPotential efficacy against viral infections

Industrial Applications

In industrial settings, the compound is being explored for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 2, 4, and 6 significantly altering biological and physical properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-propyl, 6-oxo, 4-carboxylic acid 221.22 Limited commercial availability; structural basis for potential antioxidant activity
Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-ethyl ester (vs. carboxylic acid) 249.27 Increased lipophilicity due to ester group; potential prodrug candidate
4j (4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivative) 2-thienyl substituent Not reported ORAC value: 2.93 T.eq. (exceeds melatonin’s antioxidant capacity)
3-(3-methoxyphenyl)-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-methoxyphenyl, 6-isopropyl 312.33 95% purity; potential applications in drug discovery
Apixaban (BMS-562247) Complex substituents (e.g., 4-methoxyphenyl) 460.47 FDA-approved Factor Xa inhibitor; highlights scaffold’s pharmacological relevance

Pharmacological and Functional Insights

  • Antioxidant Activity: Derivatives of the 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine core exhibit potent antioxidant properties. For example, compound 4j (2-thienyl substituent) demonstrated an ORAC value of 2.93 T.eq., surpassing melatonin (2.14 T.eq.) .
  • Anti-inflammatory and Neuroprotective Potential: The dihydropyridine (DHP) core in related compounds acts as a hydrogen donor, scavenging reactive oxygen (ROS) and nitrogen species (RNS). For instance, compounds 4a–l showed IC50 values of 17.1–25.2 µM in DPPH assays, outperforming ascorbic acid . The target compound’s carboxylic acid group may improve solubility for CNS applications.
  • Synthetic Challenges: notes that electron-donating substituents on the aromatic ring lead to oxidation of the dihydropyridine core, complicating synthesis.

Physicochemical and Commercial Considerations

  • Ester vs. Acid Derivatives : The ethyl ester analogue (MW 249.27) has higher lipophilicity than the carboxylic acid form (MW 221.22), which could improve oral bioavailability as seen in prodrug strategies .
  • Discontinued Status : The target compound’s discontinuation by Fluorochem may reflect synthetic difficulties or instability, contrasting with analogues like the 3-cyclopropyl derivative (), which remains under exploration .

Biological Activity

6-Oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic organic compound with notable pharmacological potential. Its unique pyrazolo[3,4-b]pyridine core structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₃
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 1018047-23-8

The compound features both carbonyl and carboxyl functional groups, which are critical for its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using MTT assays to determine cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)10.5Induces apoptosis
HCT116 (Colon)8.9Cell cycle arrest
MCF-7 (Breast)12.3Inhibition of proliferation

In a comparative study with cisplatin, a standard chemotherapy drug, the compound demonstrated significant cytotoxic effects on A549 cells, suggesting its potential as an alternative therapeutic agent in lung cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against multidrug-resistant pathogens. Screening against various bacterial strains has shown promising results:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae32
Escherichia coli16
Staphylococcus aureus8

These findings indicate that this compound could be developed into an effective antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
  • Antimicrobial Mechanisms : The exact mechanisms against bacteria are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549) and non-cancerous human small airway epithelial cells (HSAEC-1 KT). The results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity to non-cancerous cells at similar concentrations . This selectivity enhances its potential as a therapeutic agent.

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